![molecular formula C14H13N3O2 B14596952 10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 59997-18-1](/img/structure/B14596952.png)
10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidoquinoline core with a propyl group at the 10th position and two keto groups at the 2nd and 4th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of various substituted pyrimidoquinolines . The reaction typically involves the condensation of barbituric acid with an aldehyde and an aniline in the presence of a catalyst such as trityl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of commercially available anilines and aldehydes, along with efficient catalysts, can streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Eigenschaften
CAS-Nummer |
59997-18-1 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
10-propylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-2-7-17-11-6-4-3-5-9(11)8-10-12(17)15-14(19)16-13(10)18/h3-6,8H,2,7H2,1H3,(H,16,18,19) |
InChI-Schlüssel |
BWYGYIPYACXJED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



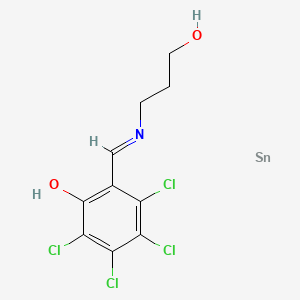



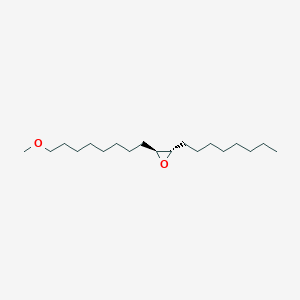
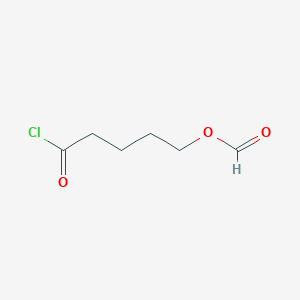
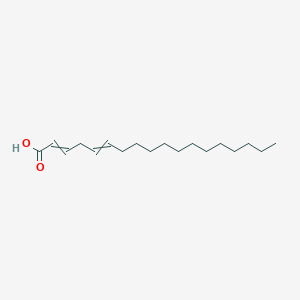
![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
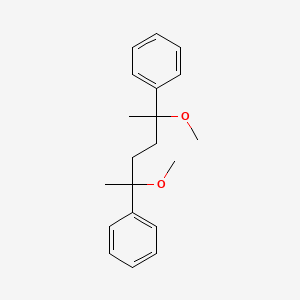
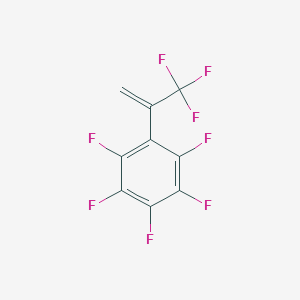
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
